The synthesis of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been reported in the literature. Although the specific details of the synthesis are not elaborated on in the provided abstracts, it is mentioned that a series of thiazolidine-2,4-dione derivatives, including this specific compound, were synthesized.
The molecular structure of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one can be deduced from its name and classification as a thiazolidine-2,4-dione derivative. It contains a thiazolidine-2,4-dione ring system with a 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl substituent attached to the methylene group at the 5-position of the ring.
5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one acts as a glutaminase inhibitor. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. While the exact mechanism of action of this specific compound is not detailed, it is known that thiazolidine-2,4-dione derivatives can interact with the active site of glutaminase, thereby inhibiting its enzymatic activity.
5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been identified as a potential inhibitor of glutaminase. This finding has led to its investigation as a potential therapeutic target in cancer research. Glutamine metabolism is upregulated in many cancers, and inhibiting glutaminase has been shown to have antitumor effects in preclinical studies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2